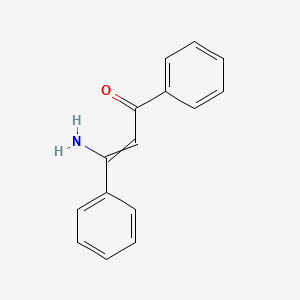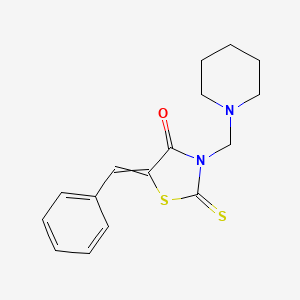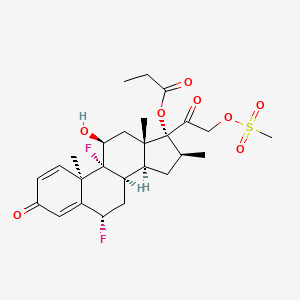
Salsoloside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Salsoloside C is a triterpene glycoside isolated from the epigeal part of the plant Salsola micranthera Botsch. It has been assigned the structure of oleanolic acid 28-0-β-D-glucopyranoside 3-0-[0-β-D-xylopyranosyl-(1 → 4)-β-D-glucuropyranoside] . This compound is part of a broader class of natural products known for their diverse biological activities.
Métodos De Preparación
Salsoloside C is typically isolated from natural sources, specifically from the Salsola micranthera plant. The isolation process involves chemical transformations and physicochemical measurements to confirm its structure . The detailed synthetic routes and industrial production methods for this compound are not extensively documented, as it is primarily obtained through natural extraction.
Análisis De Reacciones Químicas
Salsoloside C undergoes various chemical reactions, including hydrolysis and methylation. For instance, hydrolysis with sulfuric acid can break down the glycosidic bonds, releasing the sugar moieties . Methylation using dimethyl sulfoxide and sodium hydride can produce permethylated derivatives . These reactions help in understanding the structural components and functional groups of this compound.
Aplicaciones Científicas De Investigación
Salsoloside C has been studied for its potential biological activities. It is known to exhibit antibacterial and anti-biofilm activities . The compound has also been investigated for its hepatoprotective effects against chemically induced liver damage . These properties make this compound a valuable compound in medicinal chemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of Salsoloside C involves its interaction with various molecular targets. As a triterpene glycoside, it is believed to exert its effects through modulation of cellular pathways and inhibition of microbial growth . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in inflammation and microbial defense.
Comparación Con Compuestos Similares
Salsoloside C is similar to other triterpene glycosides such as Salsoloside D and Salsoloside E. These compounds share a common oleanolic acid backbone but differ in their sugar moieties and glycosidic linkages . This compound is unique due to its specific glycosidic structure, which contributes to its distinct biological activities.
Propiedades
Fórmula molecular |
C47H74O18 |
|---|---|
Peso molecular |
927.1 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6R)-6-[[(3R,6aR,6bS,8aS,12aS,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24+,25?,26?,27+,28-,29+,30-,31+,32+,33+,34+,35-,36-,38-,39-,40+,44-,45+,46+,47-/m0/s1 |
Clave InChI |
SVZYIOROKNINRX-XUXNMTTRSA-N |
SMILES isomérico |
C[C@]12CC[C@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B14086814.png)
![1-(3-Chlorophenyl)-2-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086817.png)
![Methyl 3,4-bis[(4-methoxyphenyl)methoxy]benzoate](/img/structure/B14086822.png)


![1-[4-(Hexyloxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086837.png)


